SSX2 (19-34) vs. SSX2 (45-59): Exclusive HLA-DPB1 Restriction Versus Promiscuous HLA-DR Multi-Allele Binding
SSX2 (19-34) exhibits exclusive restriction through HLA-DPB1, with functional presentation confirmed for DPB1*0101, DPB1*0301, and DPB1*1301/1401 alleles [1]. In contrast, SSX2 (45-59) displays promiscuous binding restricted by HLA-DRB1 subtypes *0701, *1101, and *1302, with a cumulative population prevalence of approximately 25% in Caucasians [2]. The single-allele DPB1*0401/0402 genotype failed to present SSX2 (19-34), confirming allele-selective rather than pan-DP binding [1]. This distinction is critical for patient stratification: SSX2 (19-34) targets HLA-DP subjects (~20% allele frequency in tested Caucasian population), while SSX2 (45-59) targets HLA-DR subjects covering ~25% of the same population [1][2].
| Evidence Dimension | HLA allele restriction profile and estimated population coverage |
|---|---|
| Target Compound Data | HLA-DPB1*0101 (primary), DPB1*0301, DPB1*1301/1401; presenting allele frequency ~20% in tested Caucasian population (3/14 PBMC donors presented the epitope) [1] |
| Comparator Or Baseline | SSX2 (45-59): HLA-DRB1*0701, *1101, *1302; cumulative prevalence ~25% in Caucasian population [2] |
| Quantified Difference | Non-overlapping HLA restriction elements: SSX2 (19-34) engages HLA-DP alleles not targeted by SSX2 (45-59); estimated combined coverage if used together exceeds 45% in Caucasian populations [1][2] |
| Conditions | In vitro CD4+ T-cell recognition using HLA-typed antigen-presenting cells; PBMC from healthy donors and melanoma patients; DPB1*0401/0402 used as internal negative control for SSX2 (19-34) [1] |
Why This Matters
For procurement decisions in vaccine development, SSX2 (19-34) is the only SSX2-derived CD4+ epitope validated for HLA-DP-restricted immune monitoring, enabling access to a patient subpopulation not covered by HLA-DR-restricted epitopes like 45-59 or 37-51.
- [1] Ayyoub M, Hesdorffer CS, Metthez G, Stevanovic S, Ritter G, Chen YT, Old LJ, Speiser D, Cerottini JC, Valmori D. Identification of an SSX-2 epitope presented by dendritic cells to circulating autologous CD4+ T cells. J Immunol. 2004 Jun 1;172(11):7206-11. doi: 10.4049/jimmunol.172.11.7206. View Source
- [2] Neumann F, Wagner C, Stevanovic S, Kubuschok B, Schormann C, Mischo A, Ertan K, Schmidt W, Pfreundschuh M. Identification of an HLA-DR-restricted peptide epitope with a promiscuous binding pattern derived from the cancer testis antigen HOM-MEL-40/SSX2. Int J Cancer. 2004 Nov 20;112(4):661-8. doi: 10.1002/ijc.20461. View Source
